molecular formula C16H25N3O B2922590 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-35-6

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide

Cat. No.: B2922590
CAS No.: 400075-35-6
M. Wt: 275.396
InChI Key: CKZYSTMTUMHLFA-UHFFFAOYSA-N
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Description

3-Methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is a tertiary amine featuring a butanamide backbone substituted with a methyl group at the third carbon and a 4-methylpiperazine moiety attached to the phenyl ring.

Properties

IUPAC Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZYSTMTUMHLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide typically involves the reaction of 4-methylpiperazine with a suitable acylating agent. One common method involves the use of butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

N-(4-Methyl-3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-Methylpiperazin-1-yl)methyl)benzamide

  • Structural Differences: While sharing the 4-methylpiperazine-phenyl motif, this compound incorporates a pyrimidin-2-yl amino group and a benzamide core instead of the butanamide chain.
  • Functional Implications: The pyrimidine and benzamide groups may enhance binding to kinase targets due to aromatic stacking interactions, which are absent in the simpler butanamide structure.

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(Cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

  • Structural Differences : This patented CTPS1 inhibitor retains the butanamide backbone but introduces a chloropyridinyl phenyl group and a cyclopropanesulfonamido-pyrimidine substituent.
  • Activity Data: The sulfonamido and chloropyridine moieties likely improve selectivity for CTPS1, a key enzyme in nucleotide synthesis. The patent highlights IC₅₀ values in the nanomolar range, though specific data for the target compound are unavailable .

N-(4-(4-Benzylpiperazin-1-yl)phenyl)-3-Methylbutanamide

  • Commercial Status : Unlike the discontinued target compound, this analog is listed with multiple suppliers, suggesting better stability or demand .

Comparative Data Table

Compound Name Structural Features Biological Target Activity Data Pharmacokinetic Notes Source
3-Methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide Butanamide, 4-methylpiperazine-phenyl Unknown (discontinued) N/A Likely moderate lipophilicity
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-...benzamide Benzamide, pyrimidine-pyridine hybrid, 4-methylpiperazine Kinases (hypothesized) No published data Higher molecular weight
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin...) Butanamide, chloropyridine, sulfonamido-pyrimidine CTPS1 IC₅₀ < 100 nM (patent claim) Enhanced solubility via sulfone
N-(4-(4-Benzylpiperazin-1-yl)phenyl)-3-methylbutanamide Butanamide, 4-benzylpiperazine-phenyl Unknown N/A Higher clogP vs methylpiperazine

Key Findings and Implications

  • Structural-Activity Relationships : The 4-methylpiperazine-phenyl group is a common motif, but substituents on the amide chain and aromatic rings critically influence target selectivity. Sulfonamido and pyrimidine groups (as in the CTPS1 inhibitor) may confer superior enzymatic inhibition compared to simpler analogs.
  • Knowledge Gaps: Direct comparative studies on potency, toxicity, or pharmacokinetics are absent, emphasizing the need for further research.

Biological Activity

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, primarily as an inhibitor of the proto-oncogene tyrosine-protein kinase Src. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
  • Molecular Formula : C16H25N3O
  • Molecular Weight : 275.39 g/mol

The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is the proto-oncogene tyrosine-protein kinase Src . This enzyme is involved in various signaling pathways that regulate cell growth, survival, and proliferation.

Mode of Action

The compound inhibits Src kinase activity, leading to:

  • Cell Cycle Arrest : Prevents cells from progressing through the cell cycle.
  • Activation of DNA Repair Mechanisms : Enhances the cell's ability to repair DNA damage, which can be crucial in cancer therapies.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various pathways:

  • Cancer Therapeutics : By inhibiting Src, it may reduce tumor growth and metastasis.
  • Neuroprotective Effects : Potential modulation of neurotransmitter systems due to its piperazine moiety.
  • Anti-inflammatory Properties : May influence inflammatory pathways by modulating cytokine release.

In Vitro Studies

In vitro assays have demonstrated that 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can effectively inhibit Src activity in cancer cell lines. This inhibition correlates with reduced cell viability and increased apoptosis in treated cells.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the efficacy of the compound against various cancer types.
    • Results : Significant reduction in cell proliferation was observed in breast and lung cancer cell lines when treated with the compound at concentrations ranging from 10 µM to 100 µM.
  • Neuroprotective Study :
    • Objective : To assess the neuroprotective potential in models of neurodegeneration.
    • Results : The compound showed a decrease in neuronal apoptosis markers and improved cell survival rates in neuroblastoma cells exposed to oxidative stress.

Comparison with Similar Compounds

Compound NameTargetBiological ActivityUnique Features
3-Methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamideSrcInhibits cell proliferationContains a butanamide group
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamidePD-L1Immune checkpoint inhibitionMore complex structure with additional rings

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